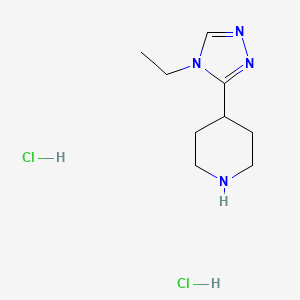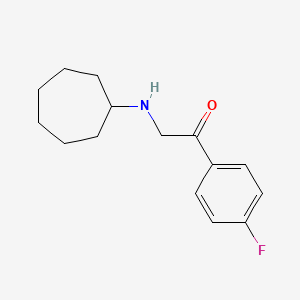
2-(Cycloheptylamino)-1-(4-fluorophenyl)ethanone
Overview
Description
2-(Cycloheptylamino)-1-(4-fluorophenyl)ethanone, also known as CFAE, is a compound that has been studied extensively for its potential applications in the field of science. CFAE is an aryl ether, meaning that it consists of a phenyl group, which is connected to an ether group. This compound has a variety of properties that make it a useful tool for scientists, including its ability to easily undergo chemical reactions and its ability to interact with a variety of other compounds. Additionally, CFAE has been found to have potential applications in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
Photochemistry and Crystal Structure
- The photochemistry and crystal structure of similar molecules, including 1-(4-fluorophenyl)-2-(tricyclo[3.3.1.13,7]dec-1-yl)ethanone, have been studied, revealing insights into their conformation and stability in various states (Fu et al., 1998).
Enantioselective Synthesis
- Research has explored the synthesis of similar compounds, such as (S)-(-)-1-(4-fluorophenyl)ethanol, an intermediate in the synthesis of various pharmacological agents. This research demonstrates the role of substituents in chiral recognition and the possibilities for bioreduction in synthesizing these compounds (ChemChemTech, 2022).
Antimicrobial and Antioxidant Activities
- Novel derivatives of related compounds have been synthesized and shown to exhibit significant antimicrobial and antioxidant activities. This suggests potential applications in developing new therapeutic agents (Sarac et al., 2020).
Spectroscopic Properties and Theoretical Studies
- The spectroscopic properties, molecular docking, and theoretical studies of similar compounds reveal details about their molecular structure and potential as anti-neoplastic agents (Mary et al., 2015).
Synthesis and Application in Nonlinear Optics
- The synthesis of compounds like 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, and their characterization for nonlinear optics applications, showcases the potential in materials science (Jarag et al., 2011).
Biological Activities and Potential Therapeutic Applications
- Various derivatives have been synthesized and evaluated for their biological activities, including anti-inflammatory and cytotoxic properties, suggesting potential therapeutic applications (Karande & Rathi, 2017).
properties
IUPAC Name |
2-(cycloheptylamino)-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO/c16-13-9-7-12(8-10-13)15(18)11-17-14-5-3-1-2-4-6-14/h7-10,14,17H,1-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXWMOBHXFJBDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cycloheptylamino)-1-(4-fluorophenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide](/img/structure/B1421918.png)

![N-[(dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1421921.png)
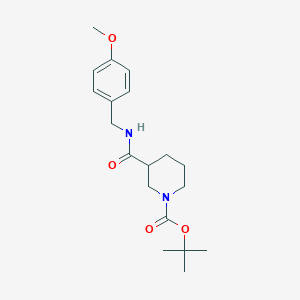
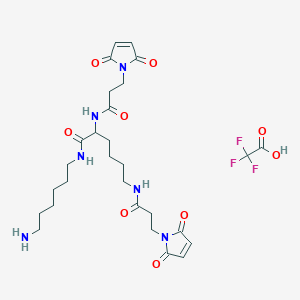
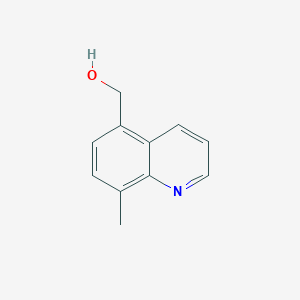
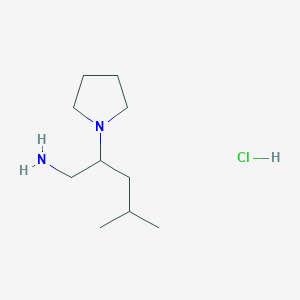
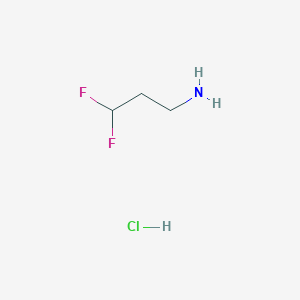
![2-chloro-N-{[2-(ethoxymethyl)phenyl]methyl}acetamide](/img/structure/B1421931.png)
![2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylacetamide](/img/structure/B1421934.png)
![Ethyl[(4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1421936.png)
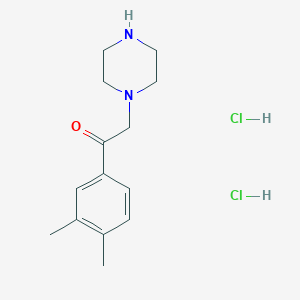
![3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1421938.png)
